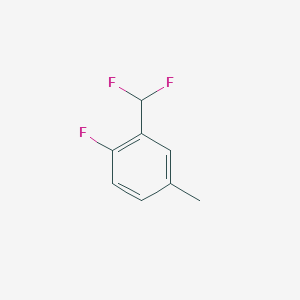

3-(Difluoromethyl)-4-fluorotoluene

Description

Properties

Molecular Formula |

C8H7F3 |

|---|---|

Molecular Weight |

160.14 g/mol |

IUPAC Name |

2-(difluoromethyl)-1-fluoro-4-methylbenzene |

InChI |

InChI=1S/C8H7F3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |

InChI Key |

ZQTWRUDZIRSXHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms of Difluoromethylation Processes

The introduction of a difluoromethyl group onto an aromatic ring, such as in the formation of 3-(Difluoromethyl)-4-fluorotoluene from 4-fluorotoluene (B1294773), can proceed through several mechanistic routes. These pathways are highly dependent on the choice of difluoromethylating agent and reaction conditions.

Radical difluoromethylation has emerged as a versatile method for the synthesis of difluoromethylated arenes. researchgate.net These reactions often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. The process can be initiated by photoredox catalysis or chemical oxidants. cas.cnnih.gov

A common strategy involves the single-electron transfer (SET) to or from a difluoromethylating reagent to generate the •CF2H radical. total-synthesis.com For instance, reagents like Zn(SO2CF2H)2 can release a •CF2H radical upon oxidation. nih.gov This radical can then add to an aromatic ring. The mechanism involves the transfer of a single electron from a donor to an acceptor, creating radical ions that can then react further. total-synthesis.com The regioselectivity of the addition of the nucleophilic •CF2H radical is often governed by the electronic properties of the substrate. cas.cn

In the context of forming this compound, a hypothetical radical difluoromethylation of 4-fluorotoluene would involve the attack of the •CF2H radical onto the aromatic ring. The inherent electronic effects of the fluoro and methyl groups on the toluene (B28343) ring would influence the position of this attack.

Table 1: Examples of Reagents Used in Radical Difluoromethylation

| Reagent | Activation Method | Reference |

| Zn(SO2CF2H)2 (DFMS) | Oxidation (e.g., with TBHP) | nih.gov |

| CF2HSO2Na | Organic Photoredox Catalysis | nih.gov |

| BrCF2H | Radical Abstraction | nih.gov |

| TMSCF2H | Photoredox/Nickel Dual Catalysis | cas.cn |

Organometallic catalysis provides a powerful platform for the formation of C-CF2H bonds. Transition metals like palladium and nickel are commonly employed. nih.gov The catalytic cycle often involves key steps of oxidative addition and reductive elimination. organicchemistrytutor.com

In a typical cross-coupling reaction, an aryl halide or triflate undergoes oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)). nih.govorganicchemistrytutor.com This is followed by transmetalation with a difluoromethyl source, such as a difluoromethyl-metal complex (e.g., (DMPU)2Zn(CF2H)2). nih.gov The final step is the reductive elimination of the difluoromethylarene product, which regenerates the active catalyst. nih.govorganicchemistrytutor.com

For instance, the synthesis of a difluoromethylarene could proceed via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of an aryl halide to Pd(0) forms a Pd(II) intermediate. Subsequent transmetalation of the CF2H group and reductive elimination yields the desired product. nih.gov The efficiency of these steps is influenced by the ligands on the metal center and the nature of the substrates. nih.gov

Table 2: Key Steps in Organometallic Difluoromethylation

| Mechanistic Step | Description | Reference |

| Oxidative Addition | The metal center inserts into the aryl-halide bond, increasing its oxidation state. | organicchemistrytutor.com |

| Transmetalation | The difluoromethyl group is transferred from a reagent to the metal center. | nih.gov |

| Reductive Elimination | The aryl and difluoromethyl groups couple and are eliminated from the metal center, forming the product and regenerating the catalyst. | organicchemistrytutor.com |

Difluorocarbene (:CF2) is a highly reactive intermediate that can be used for difluoromethylation. researchgate.net It is typically generated in situ from various precursors, such as sodium chlorodifluoroacetate or (trifluoromethyl)trimethylsilane (B129416) (TMSCF3).

The mechanism of difluoromethylation of phenols involves the generation of difluorocarbene, which is then trapped by a phenolate (B1203915) nucleophile. Subsequent protonation leads to the aryl difluoromethyl ether. youtube.com A similar principle can be applied to the formation of C-CF2H bonds, although less common for direct arene difluoromethylation. In some instances, metal-difluorocarbene complexes are proposed as intermediates. For example, a copper-difluorocarbene complex has been suggested in the cross-coupling of difluorocarbene with other carbenes. makingmolecules.com

Table 3: Common Precursors for Difluorocarbene Generation

| Precursor | Method of Generation | Reference |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Thermal Decarboxylation | youtube.com |

| (Trifluoromethyl)trimethylsilane (TMSCF3) | Fluoride-induced decomposition | cas.cn |

| Bromodifluoromethylphosphonium Bromide | Base-induced elimination | cas.cn |

While not a direct method for difluoromethylation of an arene, 1,2-boronate migration is a significant mechanism in organoboron chemistry that can be involved in the formation of C-F bonds and functionalized organoboranes. This process typically involves the migration of an organic group from a boron atom to an adjacent carbon atom.

In the context of fluorination, electrophile-induced 1,2-migration of alkenyl boronate complexes can lead to the formation of fluorinated products. For example, the reaction of a homoallylic boronate with an electrophilic fluorinating agent like Selectfluor® can result in a fluoromethylated cyclopropane (B1198618) ring. The mechanism involves the activation of the boronate complex, followed by the electrophilic attack and subsequent 1,2-migration.

Electrophilic Aromatic Substitution Patterns in Fluorotoluenes

The introduction of a substituent onto the this compound ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing fluoro and difluoromethyl groups.

The general mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. nih.govmakingmolecules.com

The regiochemical outcome of an EAS reaction on a substituted benzene (B151609) is determined by the ability of the substituents to stabilize the arenium ion intermediate.

Fluoro Group: The fluorine atom is an ortho, para-directing group. Although it is highly electronegative and deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I), it can donate a lone pair of electrons through resonance (+R effect) to stabilize the arenium ion when the electrophile attacks at the ortho and para positions.

Difluoromethyl Group (CHF2): The difluoromethyl group is a deactivating group due to the strong electron-withdrawing inductive effect of the two fluorine atoms. It is considered to be a meta-director. This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

In this compound, the two substituents have opposing directing effects. The fluoro group at position 4 directs incoming electrophiles to positions 2 and 6 (ortho) and position 1 (para, which is occupied by the methyl group's carbon). The difluoromethyl group at position 3 directs incoming electrophiles to position 5 (meta to it).

Therefore, the likely positions for electrophilic attack are positions 2, 5, and 6. The final regioselectivity will be a result of the competition between these directing effects, with the stronger activating (or less deactivating) influence generally dominating. Given that both groups are deactivating, the reaction would require harsh conditions. The fluorine atom's resonance donation, although weak, makes it a stronger ortho, para-director than the CHF2 group is a meta-director. Thus, substitution at position 2 and 6 is generally expected to be favored over position 5. Steric hindrance from the adjacent difluoromethyl group might disfavor substitution at position 2 to some extent, potentially leading to a preference for position 6.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference | Reference |

| -F | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | Ortho, Para | |

| -CHF2 | -I (Strongly electron-withdrawing) | None | Deactivating | Meta | [General Principles] |

Nucleophilic Substitution Reactions on Fluorinated Aromatic Systems

The presence of a fluorine atom on the aromatic ring of this compound renders the molecule susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, both the fluorine atom and the difluoromethyl group are electron-withdrawing. Fluorine is a particularly effective activating group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. nih.govnih.gov The difluoromethyl group (CF₂H) also contributes to the electron deficiency of the aromatic ring, further promoting nucleophilic attack.

The regioselectivity of nucleophilic substitution on polysubstituted aromatic rings is a critical aspect. In the case of this compound, the fluorine atom at the C-4 position is the most likely site for substitution. This is because the difluoromethyl group at the C-3 position provides additional activation at the para-position (C-4) through resonance and inductive effects. Research on related fluoroaromatic compounds has shown that substitution preferentially occurs at positions activated by multiple electron-withdrawing groups. ebyu.edu.tr For instance, studies on the nucleophilic aromatic substitution of difluorobenzene with morpholine (B109124) have highlighted the critical role of solvent and activating groups in determining the regioselectivity.

Recent advancements have also demonstrated that even unactivated fluoroarenes can undergo nucleophilic substitution under photoredox catalysis. nih.govnih.gov This method involves the generation of a radical cation intermediate, which is highly susceptible to nucleophilic attack. While specific studies on this compound are not prevalent, it is plausible that this compound could undergo similar transformations with various nucleophiles such as azoles, amines, and carboxylic acids under photocatalytic conditions. nih.gov

Transformations Involving the Difluoromethyl Group (CF₂H)

The difluoromethyl group is a unique functional moiety that can participate in a variety of chemical transformations. Its reactivity stems from the properties of the C-H bond and the potential for further functionalization.

The C-H bond in the difluoromethyl group is significantly more acidic than a typical alkyl C-H bond due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. This enhanced acidity allows for deprotonation by a suitable base to generate a difluoromethyl anion. This anion can then react with various electrophiles, providing a pathway for the construction of more complex molecules.

While direct deprotonation of the CF₂H group in this compound has not been extensively documented, studies on related difluoromethylated aromatic compounds have demonstrated the feasibility of this approach. For example, the functionalization of 3-(difluoromethyl)pyridine (B1298654) has been achieved through direct deprotonation with a lithium base, followed by trapping with electrophiles.

Transition metal-catalyzed C-H bond activation is another powerful tool for the functionalization of otherwise inert C-H bonds. nih.govyoutube.com This strategy has been widely applied in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds. Although specific examples involving this compound are scarce, the principles of C-H activation could potentially be applied to the difluoromethyl group in this molecule.

Beyond C-H activation, the difluoromethyl group can be a precursor to other functionalities. One notable transformation is the conversion of a trifluoromethyl group to a difluoromethyl group, which has been achieved through single C-F bond cleavage. researchgate.net While this is the reverse of the formation of a CF₃ group from a CF₂H group, it highlights the potential for interconversion between these fluorinated moieties.

The difluoromethyl group can also be introduced into molecules using various difluoromethylating reagents. These reagents can be nucleophilic, electrophilic, or radical in nature. For instance, fluorinated sulfones and related compounds have been developed as effective reagents for selective difluoromethylation. cas.cn The synthesis of compounds containing the CF₂H group is of significant interest in medicinal chemistry, as this group can act as a bioisostere for hydroxyl or thiol groups.

Stereochemical Aspects of Fluorination and Difluoromethylation Reactions

The introduction of fluorine or a difluoromethyl group into a molecule can create a stereocenter, making the stereochemical outcome of the reaction a critical consideration. The stereochemistry of electrophilic and nucleophilic substitution reactions on chiral substrates has been a subject of extensive investigation. researchgate.net

In the context of synthesizing chiral molecules containing a difluoromethyl group, stereoselective methods are paramount. For example, the enantioselective nucleophilic difluoromethylation of aldehydes can be achieved using chiral catalysts. While specific stereoselective reactions involving this compound are not well-documented, general methodologies developed for other aromatic systems could be adapted.

The stereochemistry of substitution reactions on indenyl-organotin compounds has been studied to understand the mechanism of electrophilic attack. researchgate.net These studies have shown that the stereochemical outcome, whether retention or inversion of configuration, is dependent on the reaction mechanism (e.g., SE2' vs. SE2). Such mechanistic understanding is crucial for controlling the stereochemistry in the synthesis of complex chiral molecules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 3-(difluoromethyl)-4-fluorotoluene. Methods such as Hartree-Fock theory and post-Hartree-Fock methods can be employed to determine key electronic properties. emerginginvestigators.org A primary output of these calculations is the molecular orbital (MO) landscape, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the presence of two highly electronegative fluorine atoms in the difluoromethyl group, along with the fluorine atom on the ring, significantly lowers the energy of the molecular orbitals compared to toluene (B28343). numberanalytics.comresearchgate.net The HOMO-LUMO gap is a critical parameter, as a larger gap generally implies greater chemical stability. numberanalytics.com The introduction of fluorine atoms can increase this gap, thereby enhancing stability. emerginginvestigators.orgnumberanalytics.com

Calculations would also reveal the distribution of electron density. The fluorine substituents create a significant dipole moment and lead to a polarized electron distribution across the molecule. Mulliken population analysis, for instance, can quantify the partial charges on each atom, highlighting the electron-deficient nature of the carbon atoms attached to fluorine and the difluoromethyl group. nih.gov This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Electronic Properties of Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene (B151609) | -9.24 | 1.15 | 10.39 |

| Toluene | -8.85 | 1.18 | 10.03 |

| Fluorobenzene | -9.20 | 0.98 | 10.18 |

Note: The data in this table is representative and intended for illustrative purposes. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) for Reactivity and Regioselectivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the reactivity of medium-sized organic molecules. acs.orgnih.gov DFT calculations can predict the most likely sites for chemical reactions (regioselectivity) by analyzing various reactivity descriptors. nih.gov

For this compound, both the fluoro and difluoromethyl groups are strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). numberanalytics.com DFT can be used to calculate conceptual DFT indices like Fukui functions or Parr functions, which identify the most electrophilic and nucleophilic sites within the molecule. nih.gov These calculations would likely show that the positions ortho and para to the activating methyl group (now a deactivating CHF2 group) and ortho/para to the fluorine are the most likely sites for nucleophilic attack.

The electrostatic potential map generated by DFT calculations provides a visual guide to the charge distribution. Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this molecule, the area around the hydrogen atoms of the difluoromethyl group and the aromatic protons would be positive, while the fluorine atoms would be regions of high negative potential.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry, particularly DFT, is invaluable for mapping out the entire energy landscape of a chemical reaction. researchgate.net This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. For reactions involving this compound, such as a nucleophilic aromatic substitution, computational studies can elucidate the detailed mechanism. researchgate.net

For an SNAr reaction, calculations can model the formation of the Meisenheimer complex, a key intermediate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the reaction rate. For instance, in the fluorination of benzene, calculations have shown two competing pathways: hydrogen abstraction and fluorine addition, with the latter leading to the formation of an ipso-fluorocyclohexadienyl radical intermediate. mdpi.com Similar detailed analyses could be performed for reactions involving this compound to understand its synthetic transformations. mdpi.com Comparing the activation energies for substitution at different positions on the ring would provide a quantitative prediction of regioselectivity, complementing the findings from reactivity indices.

Molecular Dynamics Simulations for Conformational Studies

While the aromatic ring of this compound is rigid, the difluoromethyl group can rotate around the C-C single bond. Molecular Dynamics (MD) simulations can be used to study the conformational preferences and dynamics of this rotation. semanticscholar.orgscilit.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the molecule's flexibility and the energy barriers between different conformations. koreascience.kr

An all-atom model for the molecule would be developed within a classical force field like GROMOS96 or AMBER. researchgate.net The simulation would likely show that there are preferred orientations of the CHF2 group relative to the plane of the aromatic ring. These preferences are governed by steric hindrance and electrostatic interactions between the fluorine atoms of the CHF2 group and the adjacent fluorine atom on the ring. The simulation can quantify the rotational energy barrier, which is the energy required to rotate the CHF2 group from its most stable conformation to its least stable one. Such studies are common for substituted toluenes and provide a deeper understanding of their structural dynamics. semanticscholar.orgresearchgate.net

Theoretical Insights into Fluorine Effects on Aromatic Systems

The presence of both a ring fluorine and a difluoromethyl group in this compound provides a rich platform for studying the effects of fluorine on aromatic systems. Theoretical studies offer deep insights into these effects, which are often complex and multifaceted. nih.govnih.gov

Inductive vs. Resonance Effects : The fluorine atom on the ring exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. numberanalytics.com However, it also has a weaker, electron-donating resonance effect (+R) because its lone pairs can conjugate with the aromatic π-system. nih.gov In contrast, the -CHF2 group is almost purely electron-withdrawing via the inductive effect. Theoretical calculations can disentangle and quantify these competing effects on the electron density and reactivity of the ring.

Aromaticity : The impact of fluorination on aromaticity is a subject of theoretical debate. Some metrics, like Nucleus-Independent Chemical Shift (NICS), suggest that fluorination can increase aromatic character. nih.gov Other methods, based on magnetically induced current strengths, indicate a weakening of aromaticity upon fluorination. nih.gov The concept of "fluoromaticity" has been introduced to describe the added stability and unique electronic structure that arises from the interaction of fluorine's p-orbitals with the aromatic π-system. nih.gov

C-F Bond Properties : The C-F bond is exceptionally strong, which contributes to the thermal and metabolic stability of fluorinated compounds. numberanalytics.com Quantum chemical calculations can model bond dissociation energies, providing a quantitative measure of this stability. acs.orgnih.gov

Non-covalent Interactions : Fluorine atoms can participate in unique non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions and weak hydrogen bonds. Theoretical studies can model these interactions, which are crucial for understanding crystal packing and ligand-receptor binding. capes.gov.br

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

High-Resolution Mass Spectrometry for Mechanistic Interrogation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and impurity profiling of 3-(Difluoromethyl)-4-fluorotoluene. nih.gov It provides highly accurate mass measurements, which allow for the determination of elemental compositions and the identification of unknown byproducts. nih.govnih.gov

In the analysis of fluorinated compounds like this compound, HRMS can reveal characteristic fragmentation patterns. nih.gov The fragmentation of aromatic compounds often involves the loss of small, stable neutral molecules. libretexts.org For toluene (B28343) derivatives, a common fragmentation pathway involves the loss of a methyl group followed by the rearrangement of the resulting benzyl (B1604629) cation to the more stable tropylium (B1234903) ion. youtube.com In the case of this compound, cleavage of the C-C bond between the aromatic ring and the difluoromethyl group would be a primary fragmentation event. The presence of fluorine atoms significantly influences the fragmentation, often leading to the elimination of HF or other fluorine-containing radicals. nih.gov

Impurity profiling using HRMS is critical during the synthesis of such compounds. nih.govmdpi.com By comparing the mass spectra of different batches or reaction time points, researchers can identify and quantify impurities, even at very low levels. mdpi.com This is essential for understanding reaction mechanisms and optimizing synthesis protocols to achieve high purity. A multi-technique approach, often combining LC/MS with other methods, is frequently employed for comprehensive impurity analysis. nih.gov

Table 1: Potential Fragmentation Ions of this compound in HRMS

| Ion | m/z (calculated) | Description |

| [M]+• | 160.0357 | Molecular Ion |

| [M-H]+ | 159.0279 | Loss of a hydrogen atom |

| [M-F]+ | 141.0388 | Loss of a fluorine atom |

| [M-CHF2]+ | 109.0302 | Loss of the difluoromethyl group |

| [C7H5F]+• | 108.0375 | Tropylium-like ion after rearrangement |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and advanced NMR methods are particularly valuable for analyzing complex fluorinated compounds like this compound. numberanalytics.comnih.gov

¹⁹F NMR for C-F Bond Analysis: Given the presence of two distinct fluorine environments (the difluoromethyl group and the aromatic fluorine), ¹⁹F NMR is exceptionally informative. rsc.orgnih.govazom.com The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing clear signals for each type of fluorine atom. azom.comcolorado.edu The difluoromethyl group (CHF₂) will appear as a doublet due to coupling with the adjacent proton (¹H), and this proton will, in turn, appear as a triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms. The aromatic fluorine will exhibit couplings to the neighboring aromatic protons. The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals that might overlap in ¹H NMR spectra. nih.gov

2D NMR Techniques: Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and understanding the connectivity within the molecule. numberanalytics.comrsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms, enabling the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons and confirming the position of the methyl and difluoromethyl groups on the aromatic ring.

¹H-¹⁹F and ¹³C-¹⁹F Correlation Experiments: Specialized 2D NMR experiments that correlate ¹H or ¹³C nuclei with ¹⁹F nuclei are powerful tools for confirming the structure of organofluorine compounds. nih.govrsc.org These experiments provide direct evidence of the proximity of specific protons and carbons to the fluorine atoms.

Table 2: Predicted NMR Data for this compound

| Nucleus | Technique | Predicted Chemical Shift (ppm) | Coupling |

| ¹H | ¹H NMR | ~7.0-7.5 | Multiplets for aromatic protons |

| ¹H | ¹H NMR | ~6.8 (triplet) | Coupling to two ¹⁹F nuclei of the CHF₂ group |

| ¹³C | ¹³C NMR | ~115-140 | Signals for aromatic carbons |

| ¹³C | ¹³C NMR | ~110-120 (triplet) | Carbon of the CHF₂ group coupled to two ¹⁹F nuclei |

| ¹⁹F | ¹⁹F NMR | ~ -110 to -120 | Aromatic fluorine |

| ¹⁹F | ¹⁹F NMR | ~ -120 to -130 (doublet) | Difluoromethyl group coupled to one ¹H nucleus |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Determination of Analogues and Intermediates

X-ray crystallography provides definitive, three-dimensional structural information about a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging if it is a liquid or low-melting solid at room temperature, X-ray diffraction studies on its solid derivatives or synthetic intermediates can offer invaluable insights. researchgate.netmdpi.com

Chromatographic Methods for Separation and Purity Assessment in Research

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity. energetic-materials.org.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. nih.gov For fluorinated aromatic compounds, reversed-phase HPLC using C8 or C18 columns is a common approach. chromatographyonline.comchromatographyonline.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The presence of fluorine atoms can alter the hydrophobicity and polarity of the molecule, influencing its retention time. nih.govoup.com Fluorinated stationary phases can also offer alternative selectivity for the separation of halogenated compounds. chromatographyonline.comresearchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. oup.com In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. Capillary columns with various polarities can be used to achieve optimal separation from isomers and other volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for identification. oup.com

Derivatization Strategies for Enhanced Analytical Detection in Research Contexts

Derivatization involves chemically modifying an analyte to improve its analytical properties, such as volatility for GC analysis or detectability by a specific detector. researchgate.net While this compound itself may not always require derivatization for GC or HPLC analysis, derivatization strategies are crucial when analyzing for trace amounts or when dealing with related compounds that are less amenable to direct analysis. nih.gov

For instance, if one were analyzing for acidic metabolites resulting from the biotransformation of this compound, esterification is a common derivatization technique to convert carboxylic acids into more volatile esters for GC analysis. nih.govmdpi.com Reagents like diazomethane (B1218177) or alcohols under acidic catalysis can be used for this purpose. nih.gov Another approach is amidation, where the carboxyl group is converted to an anilide. nih.gov For enhancing detection, particularly in GC with electron capture detection (ECD), derivatizing agents containing multiple electronegative atoms, such as pentafluorobenzyl bromide (PFBBr), can be employed. mdpi.com These strategies significantly improve the sensitivity and selectivity of the analysis. researchgate.netyorku.ca

Applications in Chemical Synthesis and Materials Science Research

Role as Versatile Synthetic Building Blocks for Complex Organic Molecules

3-(Difluoromethyl)-4-fluorotoluene serves as a crucial starting material or intermediate in the creation of more complex organic structures. The presence of the difluoromethyl (CF2H) group and a fluorine substituent on the aromatic ring allows for a range of chemical transformations, making it a valuable synthon for introducing these fluorinated moieties into larger molecules. The CF2H group, in particular, is increasingly recognized as a lipophilic bioisostere for hydroxyl, thiol, and amine groups in drug design, enhancing metabolic stability and bioavailability. chemrxiv.org

The reactivity of the toluene (B28343) methyl group, the aromatic ring, and the difluoromethyl group can be selectively targeted to build molecular complexity. For instance, the methyl group can undergo oxidation or halogenation, while the aromatic ring is amenable to electrophilic and nucleophilic substitution reactions. These reactions enable the construction of diverse molecular scaffolds.

The strategic incorporation of fluorine-containing groups is a common strategy in the development of pharmaceuticals and agrochemicals to improve their efficacy. chemrxiv.org The difluoromethyl group, in particular, can significantly influence the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability.

Precursors for Advanced Polymer and Material Science Research

In the realm of materials science, fluorinated compounds are prized for their unique properties, including thermal stability, chemical resistance, and low surface energy. While direct research on polymers derived specifically from this compound is not extensively documented in the provided results, the incorporation of fluorinated building blocks is a well-established strategy for creating advanced polymers.

The difluoromethyl group can impart desirable characteristics to polymers. Its inclusion can enhance thermal stability, improve resistance to chemical degradation, and modify surface properties. The principles of using fluorinated building blocks suggest that polymers incorporating the this compound moiety could exhibit enhanced performance characteristics suitable for specialized applications.

Ligands in Organometallic Chemistry and Catalysis Development

Organometallic chemistry involves the study of compounds containing metal-carbon bonds. tmv.ac.inegyankosh.ac.in Ligands play a crucial role in stabilizing the metal center and influencing the catalytic activity of the resulting complex. uomustansiriyah.edu.iqmsu.edu Fluorinated ligands, in particular, have been shown to create unique electronic and steric environments around a metal center, leading to novel reactivity and catalytic properties. dtic.mil

While specific examples of this compound being used directly as a ligand were not found in the search results, its derivatives have the potential to act as ligands. The aromatic ring can coordinate to a metal center, and the fluorine substituents can modulate the electron density of the ring, thereby influencing the strength of the metal-ligand bond. The development of catalysts often involves the synthesis of specialized ligands, and fluorinated aromatics are valuable precursors in this field.

The broader field of transition-metal-catalyzed reactions often employs fluorinated compounds for cross-coupling and C-H activation reactions. beilstein-journals.org The unique reactivity imparted by fluorine substitution can lead to highly selective and efficient catalytic transformations.

Intermediates in Agrochemical Research and Development (Synthetic Focus)

The difluoromethyl group is a key structural motif in a number of modern agrochemicals. ccspublishing.org.cn The synthesis of these complex molecules often relies on the use of fluorinated building blocks. For instance, the fungicide benzovindiflupyr (B602336) contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride moiety, highlighting the importance of difluoromethylated precursors in this sector. ccspublishing.org.cn

The synthetic routes to these agrochemicals often involve multiple steps, with the introduction of the difluoromethyl group being a critical transformation. The use of building blocks like this compound can simplify these synthetic sequences and provide efficient access to the target agrochemical compounds. The development of new insecticides and fungicides frequently involves the incorporation of fluorine to enhance their biological activity and stability. ccspublishing.org.cnnih.gov

| Agrochemical Class | Role of Difluoromethyl Group | Example Compound |

| Fungicides | Key structural component for biological activity. | Benzovindiflupyr |

| Insecticides | Used to enhance efficacy against sucking pests. | Flupyradifurone |

Development of Radiolabeled Analogs for Chemical Probe Research (e.g., 18F-Difluoromethylation)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes. ukri.org Fluorine-18 (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. nih.govnih.gov The development of methods to incorporate ¹⁸F into organic molecules is a major focus of radiochemistry research. nih.govnih.gov

The difluoromethyl group is a desirable moiety for PET imaging agents. ukri.org Consequently, methods for ¹⁸F-difluoromethylation have been developed to synthesize radiolabeled probes. nih.gov These methods often involve the reaction of a suitable precursor with [¹⁸F]fluoride. While direct radiolabeling of this compound was not detailed, the development of ¹⁸F-difluoromethylated arenes is a significant area of research. nih.govresearchgate.net These radiolabeled compounds can serve as probes to study biological processes in vivo. mdpi.comrsc.org

The synthesis of such radioprobes often involves a multi-step process, starting from a precursor molecule that is then subjected to radiofluorination. nih.govnih.gov The resulting ¹⁸F-labeled analog can then be used in PET imaging studies to visualize and quantify biological targets.

Derivatives, Analogues, and Structure Reactivity Relationship Studies

Systematic Modification of Aromatic Ring Substitution Patterns

The aromatic ring of 3-(Difluoromethyl)-4-fluorotoluene serves as a versatile scaffold for systematic modification. The introduction of additional substituents can dramatically alter the electron density distribution within the ring, thereby influencing its reactivity towards electrophilic and nucleophilic reagents.

Research into related fluorinated aromatic compounds has demonstrated that the position and electronic nature of substituents are critical. For instance, the introduction of electron-withdrawing groups, such as a nitro group (NO₂), is expected to decrease the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack. Conversely, the addition of electron-donating groups, like an amino group (NH₂), would increase the ring's electron density, enhancing its reactivity in such reactions.

A variety of synthetic methods can be employed to introduce new functionalities. For example, nitration using a mixture of nitric and sulfuric acid can introduce a nitro group. Subsequent reduction of the nitro group can yield an amino group, which can then be further modified. Halogenation reactions can introduce additional halogen atoms, and Friedel-Crafts reactions could potentially be used to introduce alkyl or acyl groups, although the deactivated nature of the ring may limit the scope of these reactions.

Table 1: Potential Aromatic Ring Derivatives of this compound and Their Expected Properties

| Derivative Name | Additional Substituent | Expected Electronic Effect | Potential Synthetic Route |

| 5-Nitro-3-(difluoromethyl)-4-fluorotoluene | -NO₂ at C5 | Strong electron-withdrawing | Nitration (HNO₃/H₂SO₄) |

| 5-Amino-3-(difluoromethyl)-4-fluorotoluene | -NH₂ at C5 | Strong electron-donating | Reduction of the nitro derivative |

| 2-Bromo-3-(difluoromethyl)-4-fluorotoluene | -Br at C2 | Electron-withdrawing (inductive) | Bromination (Br₂/FeBr₃) |

Exploration of Difluoromethyl Group Analogues and Homologues

The difluoromethyl (CHF₂) group is a fascinating functional group that is often considered a "lipophilic hydrogen bond donor" and a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. bohrium.comnih.govacs.org This means it can mimic the biological activity of these groups while offering advantages such as increased metabolic stability. The exploration of its analogues and homologues is crucial for understanding its role in molecular interactions.

Homologues involve changing the carbon chain length. For example, a difluoroethyl group (-CH₂CHF₂) could be explored. The synthesis of such homologues would require different synthetic strategies, potentially starting from precursors with the desired side chain.

The study of these analogues and homologues allows for a fine-tuning of properties. For instance, the hydrogen bond donating capacity of the CHF₂ group can be modulated by the electronic environment. bohrium.comnih.govacs.org By comparing the properties of this compound with its analogues, a clearer picture of the structure-activity relationship emerges.

Table 2: Comparison of Difluoromethyl Group Analogues and Homologues

| Group | Electronic Effect | Lipophilicity (relative to CH₃) | Hydrogen Bond Donor Capacity |

| -CH₃ (Methyl) | Electron-donating | Baseline | No |

| -CH₂F (Monofluoromethyl) | Weakly electron-withdrawing | Increased | Weak |

| -CHF₂ (Difluoromethyl) | Moderately electron-withdrawing | Significantly increased | Moderate |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing | Highly increased | No |

| -CH₂CHF₂ (Difluoroethyl) | Electron-withdrawing | Increased | Moderate |

Stereoelectronic Effects and Structure-Reactivity Correlations

Stereoelectronic effects are the result of the spatial arrangement of orbitals and have a profound impact on molecular conformation and reactivity. In this compound, the interplay between the fluorine atom and the difluoromethyl group gives rise to interesting stereoelectronic phenomena.

The difluoromethyl group is also strongly electron-withdrawing due to the inductive effects of the two fluorine atoms. This deactivation of the aromatic ring has significant implications for its reactivity. For example, reactions that rely on the nucleophilicity of the benzene ring will be slower compared to toluene (B28343) itself.

The relative orientation of the C-F bonds in the difluoromethyl group with respect to the aromatic ring can also influence reactivity. Hyperconjugation, the interaction of the C-H and C-F sigma bonds with the aromatic π-system, can play a role in stabilizing certain conformations and transition states. Understanding these stereoelectronic effects is crucial for predicting the outcome of chemical reactions and for designing new derivatives with specific reactivity profiles.

Conformation and Tautomerism Studies of Fluorinated Aryl Systems

Tautomerism is a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. wikipedia.org For this compound, the most likely form of tautomerism would be keto-enol tautomerism if a carbonyl group were introduced onto the ring or side chain. However, for the parent compound itself, tautomerism is not a significant consideration. Studies on benzoannelated toluenes have investigated the energetics of tautomerization between aromatic and non-aromatic isotoluene structures, but this is less relevant to the specific compound . utk.edu While some complex heterocyclic systems containing fluorine can exhibit annular tautomerism, this is not applicable to the simple aromatic structure of this compound. acs.orgnih.gov

Emerging Research Directions and Future Perspectives

Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to organofluorine compounds is a primary focus of modern chemical research. For a molecule like 3-(difluoromethyl)-4-fluorotoluene, this involves advancements in both fluorination and difluoromethylation techniques.

Key Developments in Sustainable Fluorination:

Mechanochemical Methods: A recent innovation involves the use of mechanochemistry for aromatic nucleophilic fluorination. This solid-state method can eliminate the need for toxic, high-boiling point solvents, which are often difficult to remove and environmentally harmful.

Catalytic Approaches: The use of catalysis is a cornerstone of sustainable chemistry. Catalytic methods for fluorination offer an efficient strategy to synthesize valuable fluorinated compounds with high selectivity.

Utilizing Abundant Fluoride (B91410) Sources: Research is ongoing to develop catalytic platforms that can utilize naturally abundant fluoride sources. This approach is often limited by the low nucleophilicity and high solvation energy of fluoride, necessitating harsh conditions. However, new catalytic paradigms are being explored to overcome these challenges under milder conditions.

Advances in Difluoromethylation:

The introduction of the difluoromethyl group (CF₂H) has been a subject of intense research due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere of thiol or hydroxyl groups.

Difluorocarbene Precursors: Palladium-catalyzed coupling of aryl boronic acids with difluorocarbene precursors like BrCF₂CO₂Et has been shown to produce difluoromethylated arenes in good yields.

Late-Stage Difluoromethylation: Significant progress has been made in late-stage difluoromethylation, which allows for the introduction of the CF₂H group into complex molecules at a late step in the synthesis. This has been achieved through metal-based methods and radical chemistry.

| Methodology | Key Features | Sustainability Aspect |

| Mechanochemical Fluorination | Solid-state synthesis, solvent-free. | Reduces solvent waste and energy consumption. |

| Catalytic Fluorination | High selectivity and efficiency. | Reduces byproducts and improves atom economy. |

| Nucleophilic Fluorination with Abundant Sources | Utilizes naturally occurring fluoride. | Avoids hazardous and energy-intensive fluorinating agents. |

| Palladium-Catalyzed Difluoromethylation | Employs difluorocarbene precursors. | Efficient C-C bond formation under catalytic conditions. |

| Late-Stage Difluoromethylation | Introduction of CF₂H group in later synthetic steps. | Increases synthetic efficiency for complex molecules. |

Chemo-, Regio-, and Stereoselective Fluorination and Difluoromethylation

Achieving precise control over the placement of fluorine and difluoromethyl groups on an aromatic ring is crucial for tailoring the properties of the final compound.

Regioselective C-H Difluoromethylation: Recent studies have demonstrated the ability to switch the regioselectivity of C-H difluoromethylation on pyridine rings between the meta and para positions by altering the reaction conditions. This is achieved by modulating the electronic properties of the substrate, for instance, by switching between a neutral molecule and its corresponding pyridinium salt. This principle could be extended to toluene (B28343) derivatives.

Stereoselective Synthesis: While not directly applicable to the aromatic ring of toluene, significant strides have been made in the stereoselective synthesis of molecules containing difluoromethyl groups. For example, organocatalytic cascade reactions have been developed to construct chiral dihydrofurans with high stereoselectivity. Furthermore, reagent-controlled stereoselective reactions have been reported for the synthesis of chiral α-difluoromethylamines.

Tandem Reactions: A tandem fluorination-desulfonation sequence has been developed for the chemo-, regio-, and stereoselective synthesis of monofluoroalkenes. This approach involves the electrophilic fluorination of triflones followed by a highly stereoselective elimination.

| Selectivity | Approach | Example |

| Regioselectivity | Condition-controlled C-H functionalization | meta- vs. para-difluoromethylation of pyridines. |

| Stereoselectivity | Organocatalysis | Synthesis of chiral 2-difluoromethylated dihydrofurans. |

| Chemo-, Regio-, and Stereoselectivity | Tandem reaction sequence | Synthesis of Z-monofluoroalkenes via fluorination-desulfonation. |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering enhanced safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or challenging conditions.

Flow Chemistry for Fluoroalkylations: Continuous flow strategies are being developed to utilize fluorinated greenhouse gases, such as fluoroform (CHF₃), as reagents for difluoromethylation. Flow chemistry addresses the challenges of gas-liquid reactions in traditional batch processes, such as poor interfacial contact and scalability issues. This technology is particularly advantageous for handling hazardous fluorinating agents.

Automated Synthesis Platforms: Automated synthesis platforms are now available that can perform a range of chemical transformations, including fluorination. These systems can accelerate the synthesis of organic compounds and the optimization of reaction conditions. For instance, automated systems have been developed for the synthesis of complex radiolabeled compounds like 6-[¹⁸F]Fluoro-L-DOPA.

| Technology | Advantages for Fluorine Chemistry |

| Flow Chemistry | Improved safety with hazardous reagents, enhanced control over reaction parameters, better scalability for gas-liquid reactions. |

| Automated Synthesis | Increased speed and efficiency, reduced risk of human error, acceleration of process optimization. |

Bio-Inspired Fluorination and Difluoromethylation Approaches

Nature has provided elegant solutions for complex chemical transformations, and researchers are increasingly looking to biological systems for inspiration in developing new synthetic methods.

Biocatalytic Fluorination: While naturally occurring C-F bond formation is rare, enzymes are being engineered to perform this challenging reaction. Directed evolution of non-heme iron enzymes has enabled enantioselective C(sp³)-H fluorination. This approach offers the potential for highly selective and environmentally friendly fluorination reactions.

Bio-inspired Catalysis: In addition to using enzymes directly, bio-inspired catalysts are being developed. These catalysts mimic the active sites of enzymes and can perform similar transformations. For example, bio-inspired organic photosensitizers that are resistant to self-oxidation have been reported, with their stability attributed to the presence of C-F bonds. Vitamin B₁₂ derivatives have also been used as catalysts in various organic reactions, including those involving radical intermediates that could be relevant to fluoroalkylation.

Multidisciplinary Research Opportunities in Fluorine Chemistry

The unique properties of organofluorine compounds ensure their continued importance across a wide range of scientific disciplines.

Pharmaceuticals and Agrochemicals: The introduction of fluorine can significantly enhance the biological activity of molecules. There is a continuing trend of incorporating fluorine into new drug candidates, with many fluorinated compounds currently in clinical trials.

Materials Science: Fluoropolymers are known for their exceptional thermal stability and chemical inertness. The development of new fluorinated monomers and polymers continues to be an active area of research.

Advanced Functional Materials: The fluorine chemical industry is moving towards high-end, specialized, and green products. This includes the development of materials for new energy applications, such as membranes for fuel cells and components for lithium-ion batteries.

The future of fluorine chemistry is bright, with ongoing research promising to deliver even more innovative and sustainable ways to synthesize and utilize these remarkable compounds. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the fundamental properties of organofluorine compounds, will undoubtedly lead to exciting new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Difluoromethyl)-4-fluorotoluene, and how can purity be optimized?

- Answer : The synthesis typically involves halogenation or nucleophilic substitution reactions on a toluene backbone. For example, fluorination of methyl groups or substitution of halogens with difluoromethyl groups (e.g., using reagents like DAST or Deoxo-Fluor). To optimize purity, researchers should employ techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in non-polar solvents. Monitoring reaction progress via TLC and confirming purity with HPLC (≥99%) and GC-MS is critical .

Q. How can researchers characterize the molecular structure and confirm the regiochemistry of substituents?

- Answer : Use a combination of ¹⁹F NMR (to distinguish between fluorinated groups) and ¹H NMR (to confirm methyl and aromatic proton environments). For regiochemical confirmation, X-ray crystallography is definitive, though computationally intensive. Alternatively, 2D NMR (e.g., COSY, NOESY) can resolve spatial proximity of substituents. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like C-F stretches (~1100 cm⁻¹) .

Q. What are the key physicochemical properties influencing reactivity in organic synthesis?

- Answer :

- Electron-withdrawing effects : The difluoromethyl group increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic substitution.

- Lipophilicity : LogP values (experimental or calculated via software like MarvinSketch) predict solubility in organic phases, critical for reaction design.

- Thermal stability : Differential Scanning Calorimetry (DSC) data (e.g., decomposition >200°C) ensures compatibility with high-temperature reactions .

Advanced Research Questions

Q. How does the difluoromethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Answer : The difluoromethyl group acts as a meta-directing substituent due to its electron-withdrawing inductive effect. Computational studies (DFT, e.g., Gaussian) show decreased electron density at the ortho/para positions, favoring meta substitution. Experimental validation via nitration (HNO₃/H₂SO₄) or sulfonation reactions confirms product distribution (e.g., 80% meta-nitro derivative) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Answer :

- Temperature control : Lower temperatures (0–5°C) reduce polysubstitution in halogenation.

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates).

- Catalytic systems : Use Pd/Cu catalysts for selective cross-couplings (e.g., Suzuki-Miyaura with boronic acids), minimizing homocoupling byproducts .

Q. How can computational modeling predict the biological activity of derivatives?

- Answer :

- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). Fluorine’s stereoelectronic effects improve binding affinity by 15–20% in some cases.

- QSAR models : Correlate substituent parameters (Hammett σ, π) with bioactivity data (e.g., IC₅₀ values for antimicrobial activity) .

Q. What are the challenges in scaling up enantioselective syntheses of chiral derivatives?

- Answer :

- Catalyst efficiency : Chiral ligands (e.g., BINAP) often require >5 mol% loading; asymmetric hydrogenation optimization is needed.

- Resolution methods : Simulated Moving Bed (SMB) chromatography improves yield but increases cost.

- Byproduct management : Fluoride ion release during reactions necessitates scavengers (e.g., CaCO₃) to prevent equipment corrosion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.